N-ethyl-N-(2-methylphenyl)-4-nitrobenzenesulfonamide
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Overview
Description
- It is used primarily as an antipruritic agent , which means it helps relieve itching and skin irritation.
- The compound is also known by its trade name Eurax and is used topically to treat conditions like scabies and other pruritic skin disorders .
Crotamiton: is an organic compound with the chemical formula . It is a colorless to pale yellow oily liquid.
Preparation Methods
- Crotamiton can be synthesized through the formal condensation of crotonic acid with N-ethyl-2-methylaniline .
- The industrial production methods involve chemical synthesis in a controlled laboratory setting.
Chemical Reactions Analysis
- Crotamiton may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are specific to the desired modifications.
- Major products formed depend on the specific reaction pathway and functional group transformations.
Scientific Research Applications
Medicine: Crotamiton is used in topical formulations to alleviate itching associated with skin conditions like scabies, eczema, and insect bites.
Pharmacology: Its mechanism of action involves counter-irritation, cooling, and diversion from itching.
Industry: Crotamiton is a valuable ingredient in various skin creams and lotions.
Mechanism of Action
- Crotamiton produces a cooling effect when applied to the skin, diverting attention away from itching.
- It acts as a counter-irritant, providing relief by stimulating cold receptors and reducing the perception of itching.
Comparison with Similar Compounds
- Crotamiton is unique due to its specific structure and mechanism of action.
- Similar compounds include other antipruritic agents, but none share the exact chemical structure of crotamiton.
Properties
Molecular Formula |
C15H16N2O4S |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-ethyl-N-(2-methylphenyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C15H16N2O4S/c1-3-16(15-7-5-4-6-12(15)2)22(20,21)14-10-8-13(9-11-14)17(18)19/h4-11H,3H2,1-2H3 |
InChI Key |
CGFZSNBXMBKUQR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1C)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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